
17-epi Limaprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-epi Limaprost is a synthetic analogue of prostaglandin E1. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its vasodilatory and antithrombotic properties, making it useful in treating various ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the key intermediates in the synthesis is a compound that can be prepared using Wittig reactions, which are known for their ability to form double bonds with high efficiency and good chiral control .
Industrial Production Methods: Industrial production of 17-epi Limaprost typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of protecting groups to prevent unwanted reactions and the careful control of reaction conditions such as temperature and pH. The final product is often purified using techniques like chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions: 17-epi Limaprost undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
17-epi Limaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: Studied for its effects on cellular processes such as inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating ischemic conditions, pain, and inflammation.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
17-epi Limaprost acts as an agonist at prostaglandin E2 receptors, stimulating the adenylate cyclase-coupled E2 subtype of these receptors. This leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes smooth muscle relaxation and vasodilation. The compound also inhibits platelet aggregation, contributing to its antithrombotic effects .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E1: The parent compound of 17-epi Limaprost, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin E2: Another prostaglandin with similar biological effects but different receptor affinities and mechanisms of action.
Misoprostol: A synthetic prostaglandin E1 analogue used to prevent gastric ulcers and induce labor.
Uniqueness: this compound is unique in its specific receptor affinities and its ability to produce both vasodilatory and antithrombotic effects. Its synthetic route also allows for high chiral control and efficiency, making it a valuable compound for both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
75554-85-7 |
|---|---|
Molekularformel |
C22H36O5 |
Molekulargewicht |
380.53 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


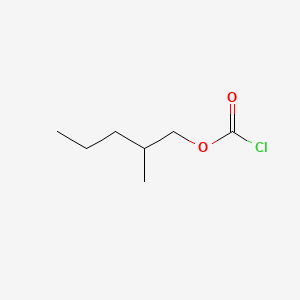
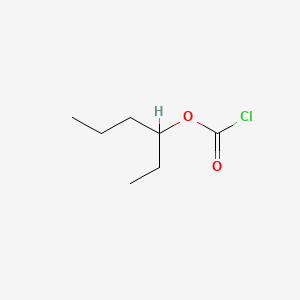
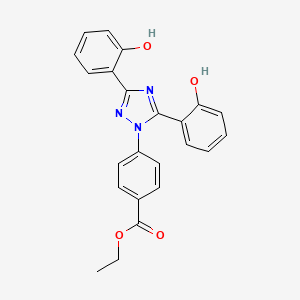

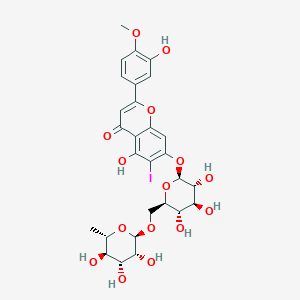
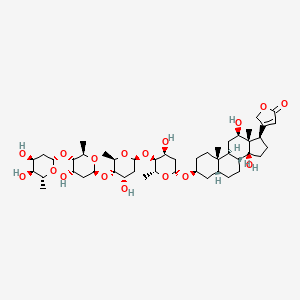

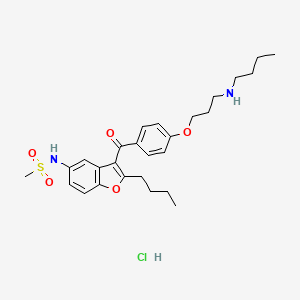

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
